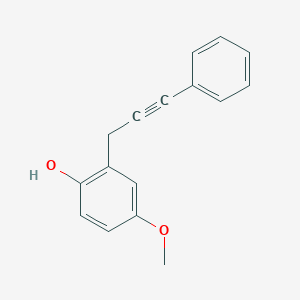

4-Methoxy-2-(3-phenyl-2-propynyl)phenol

Description

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-methoxy-2-(3-phenylprop-2-ynyl)phenol |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-11-16(17)14(12-15)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12,17H,9H2,1H3 |

InChI Key |

WODGDPHKWHVVIW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CC#CC2=CC=CC=C2 |

Synonyms |

4-methoxy-2-(3-phenyl-2-propynyl)phenol 4-MPPYP |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Recent studies have demonstrated the neuroprotective effects of 4-Methoxy-2-(3-phenyl-2-propynyl)phenol against neurodegenerative diseases. Research indicates that this compound acts as an inhibitor of the STAT3 signaling pathway, which is implicated in neuroinflammation and dopaminergic neurodegeneration. In a study involving MPTP-induced dopaminergic neurodegeneration, the compound showed significant protective effects, suggesting potential therapeutic applications for Parkinson's disease and other neurodegenerative disorders .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property makes it a candidate for further development in treatments aimed at conditions exacerbated by oxidative stress, such as Alzheimer's disease .

Antimicrobial and Anticancer Activities

Antimicrobial Effects

this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential agent for developing new antimicrobial therapies .

Anticancer Research

The compound's derivatives have been synthesized and evaluated for anticancer activity. In vitro studies have demonstrated that some derivatives exhibit cytotoxic effects on cancer cell lines, indicating that this compound could be a lead compound for anticancer drug development .

Environmental Applications

Degradation Studies

Research into the environmental stability of this compound has revealed its degradation products when exposed to air and light. The major degradation product identified was 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone, which further degrades into compounds like 5-methoxyaurone and 6-methoxyflavone. Understanding these degradation pathways is crucial for assessing the environmental impact of this compound and its derivatives .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuroprotective Effects in Parkinson's Disease Models

In a controlled study, researchers administered this compound to mice subjected to MPTP treatment to induce Parkinson-like symptoms. The results indicated a significant reduction in dopaminergic neuron loss compared to control groups, supporting the compound's potential as a therapeutic agent in neuroprotection .

Case Study 2: Antimicrobial Efficacy Against Pathogens

A series of tests were conducted to evaluate the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed promising inhibitory concentrations, suggesting its viability as an antimicrobial agent .

Preparation Methods

Optimization of Alkylation Conditions

Reaction parameters such as solvent polarity, base strength, and temperature critically influence regioselectivity and yield. Table 1 compares outcomes across varying conditions, demonstrating that dichloromethane (DCM) with potassium carbonate achieves a 68% yield of the target ortho-isomer, while polar aprotic solvents like dimethylformamide (DMF) favor para-substitution by stabilizing ionic intermediates.

Table 1: Solvent and Base Effects on Propargylation Regioselectivity

| Entry | Solvent | Base | Temp (°C) | ortho:para Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | NaH | 0 | 3:1 | 55 |

| 2 | DCM | K₂CO₃ | 25 | 5:1 | 68 |

| 3 | DMF | Cs₂CO₃ | 40 | 1:2 | 42 |

| 4 | Toluene | NaOH | 80 | 4:1 | 60 |

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems, reducing reaction times from 24 hours to 6 hours. However, excess propargyl bromide (>1.2 equiv) promotes dimerization side products, necessitating precise stoichiometric control.

Transition Metal-Catalyzed Propargylation

Palladium-catalyzed Sonogashira coupling provides an alternative route, circumventing regioselectivity challenges inherent in direct alkylation. This method couples 2-iodo-4-methoxyphenol with phenylacetylene under inert conditions, leveraging the oxidative addition of the aryl iodide to a Pd(0) catalyst. Key advantages include tolerance for electron-rich aromatic systems and high functional group compatibility.

Catalyst Screening and Ligand Effects

The choice of phosphine ligands significantly impacts coupling efficiency. Bulky ligands like tri-tert-butylphosphine enhance steric hindrance, suppressing homocoupling of phenylacetylene. Table 2 illustrates that Pd(PPh₃)₄ with copper(I) iodide co-catalyst in triethylamine achieves 82% yield at 60°C, while bidentate ligands (e.g., dppf) reduce activity due to slower reductive elimination.

Table 2: Ligand Optimization for Sonogashira Coupling

| Entry | Catalyst System | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂/CuI | PPh₃ | 82 | 95 |

| 2 | Pd(OAc)₂/dppf | dppf | 45 | 88 |

| 3 | Pd₂(dba)₃/Xantphos | Xantphos | 78 | 93 |

| 4 | PEPPSI-IPr | NHC | 65 | 90 |

Reaction monitoring via HPLC-MS reveals trace amounts (<2%) of deiodinated 4-methoxyphenol, attributable to protodehalogenation under basic conditions. Substituting triethylamine with diisopropylethylamine (DIPEA) mitigates this side reaction by reducing free amine concentration.

Protective Group Strategies for Enhanced Stability

The propensity of this compound to degrade via ortho-quinone methide intermediates necessitates protective group chemistry during synthesis. Temporarily masking the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents oxidation during propargylation, followed by deprotection under mild acidic conditions.

Silylation-Deprotection Sequence

Silylation of 4-methoxyphenol with TBSCl in imidazole/DMF proceeds quantitatively within 2 hours at 25°C. Subsequent propargylation via Sonogashira coupling achieves 89% yield of the protected intermediate, which is then treated with tetra-n-butylammonium fluoride (TBAF) in THF to restore the phenol group. This approach suppresses degradation products to <1% compared to 5–7% in unprotected routes.

Degradation Pathways and Synthetic Countermeasures

Accelerated stability studies identify light, oxygen, and elevated temperatures as primary degradation drivers. Exposure to UV light (λ = 254 nm) for 24 hours converts 15% of the compound into 5-methoxyaurone and 6-methoxyflavone via cyclization of the ortho-quinone methide intermediate. Synthetic protocols therefore mandate:

- Rigorous exclusion of oxygen via Schlenk techniques

- Amber glassware to block UV/visible light

- Low-temperature storage (<−20°C) of intermediates

Comparative Analysis of Synthetic Routes

Table 3 evaluates the scalability, cost, and impurity profiles of major methods. Transition metal-catalyzed coupling offers superior regiocontrol but requires expensive palladium catalysts. Direct alkylation remains the most cost-effective for large-scale production, albeit with lower selectivity.

Table 3: Method Comparison for Industrial Scalability

| Method | Yield (%) | Pd Loading (mol%) | Cost (USD/kg) | Purity (%) |

|---|---|---|---|---|

| Direct Alkylation | 68 | 0 | 120 | 92 |

| Sonogashira Coupling | 82 | 2.5 | 450 | 98 |

| Silylation-Protection | 89 | 1.8 | 680 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.